N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine
Overview
Description
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chemical compound with the molecular formula C10H12N2S . It has a molecular weight of 192.28 g/mol . The compound is also known by several synonyms, including (5,6-Dihydro-4H-[1,3]thiazin-2-yl)-phenyl-amine and N-[(2E)-1,3-Thiazinan-2-ylidene]aniline .
Molecular Structure Analysis
The molecular structure of N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine consists of a phenyl group (a benzene ring) attached to a 5,6-dihydro-4H-1,3-thiazin-2-amine group . The InChI (IUPAC International Chemical Identifier) for the compound is InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) .Physical And Chemical Properties Analysis
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine has a molecular weight of 192.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are 192.07211956 g/mol . The topological polar surface area of the compound is 49.7 Ų .Scientific Research Applications
Synthesis and Structural Analysis
A study conducted by Silverberg et al. (2021) describes the synthesis of a series of 2-aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones, a chemical family closely related to N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine. These compounds were synthesized using T3P-mediated cyclization of N-phenyl-C-aryl imines with thionicotinic acid. This method provided a simplified approach to accessing N-phenyl compounds, which are generally difficult to prepare. The study also included the first crystal structure of neutral thionicotinic acid (Silverberg et al., 2021).
Biological Activity
Kulakov et al. (2015) synthesized new 5,6-dihydro-1,3-thiazin-4-one derivatives, including 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one. These compounds displayed high antiradical and anti-inflammatory activity, demonstrating potential therapeutic applications in reducing inflammation and oxidative stress (Kulakov et al., 2015).
Antimicrobial Applications
Janardhana Nayak et al. (2019) synthesized novel thiazin-2-amines with antimicrobial properties. The compounds exhibited significant antibacterial and antifungal activities, comparable to standard treatments. This suggests their potential as novel antimicrobial agents, particularly in the field of infectious diseases (Janardhana Nayak et al., 2019).
properties
IUPAC Name |
N-phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-5-9(6-3-1)12-10-11-7-4-8-13-10/h1-3,5-6H,4,7-8H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMNZMYUHMBOMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345597 | |
Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
CAS RN |
3420-40-4 | |
Record name | N-Phenyl-5,6-dihydro-4H-1,3-thiazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30345597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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